
NDSB-195
Overview
Description
NDSB-195 (Non-Detergent Sulfobetaine-195) is a zwitterionic compound with the chemical formula C₇H₁₇NO₃S and a molecular weight of 195.28 g/mol (CAS: 160255-06-1) . It belongs to the class of non-detergent sulfobetaines (NDSBs), characterized by a hydrophilic sulfonate group and a short hydrophobic chain that prevents micelle formation .
Mechanism of Action
Target of Action
Ethyl Dimethyl Ammonio Propane Sulfonate is a type of zwitterionic compound, which belongs to the class of organic compounds known as organosulfonic acids . These compounds contain the sulfonic acid group, which has the general structure RS(=O)2OH .
Mode of Action
As a zwitterionic compound, it carries both a positive and a negative charge, which gives it strong water solubility . This property allows it to interact gently with enzyme molecules .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
It’s worth noting that due to its zwitterionic nature, the compound has strong water solubility , which could potentially be influenced by environmental factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
Ethyl dimethyl ammonio propane sulfonate is used in the synthesis of polysulfobetaines . Polysulfobetaines are electrically neutral polymers, each monomer unit of which contains both cationic and anionic groups . They exhibit interesting properties such as resistance to electrolyte behavior in saline solutions, biocompatibility, and blood compatibility . These properties make polysulfobetaines suitable for many biomedical applications, such as drug delivery and pharmaceutical formulations .
Molecular Mechanism
The surface behavior of these species varies depending on the headgroup and tail structure .
Temporal Effects in Laboratory Settings
The stability of Ethyl dimethyl ammonio propane sulfonate is high. No degradation of the carboxyl ester or amide was observed after one year in PBS, 1 M HCl, or in sodium carbonate buffer of pH 10 .
Biological Activity
NDSB-195, or dimethylethylammonium propane sulfonate, is a member of the non-detergent sulfobetaine (NDSB) family. It is recognized for its role as a protein stabilizer, facilitating various biochemical processes such as protein renaturation and preventing aggregation. This article examines the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
- Chemical Name: Dimethylethylammonium propane sulfonate
- CAS Number: 160255-06-1
- Molecular Formula: C₇H₁₇NO₃S
- Zwitterionic Nature: this compound is zwitterionic across a wide pH range, which contributes to its stability in biological systems .
This compound enhances protein dynamics and stability through several mechanisms:
- Protein Stabilization : It stabilizes proteins against denaturation by guanidium chloride, enhancing their flexibility without compromising stability .
- Facilitation of Protein Crystallization : this compound aids in the crystallization and refolding of proteins, which is crucial for structural studies .
- Prevention of Aggregation : It prevents protein aggregation, a common issue in protein purification and analysis .
Biological Activity Insights
Research has demonstrated that this compound can enhance the dynamics of specific protein regions while maintaining overall stability. For instance, studies using nuclear magnetic resonance (NMR) have shown that this compound increases the microsecond-millisecond dynamics of the β4-α2 loop in ubiquitin, a model protein for studying protein behavior . This dual effect—enhancing flexibility while improving stability—is particularly valuable in biopharmaceutical applications.
Applications in Research
This compound has a wide range of applications in biochemical research:
- Protein Purification : It serves as an effective additive during protein purification processes, improving yield and purity by preventing aggregation .
- Structural Biology : Its role as a crystallization aid allows researchers to obtain high-quality crystals necessary for X-ray crystallography .
- Drug Formulation : this compound is utilized as a drug excipient to enhance the solubility and stability of pharmaceutical compounds .
Case Studies
Several studies illustrate the practical applications and effectiveness of this compound:
Scientific Research Applications
Key Applications
- Protein Stabilization
- Prevention of Protein Aggregation
- Facilitation of Protein Renaturation
- Buffering Agent
- Drug Formulation
- Crystallization Aids
Case Studies
Q & A
Basic Research Questions
Q. How does NDSB-195 enhance protein solubilization in membrane protein studies?
this compound is a non-detergent sulfobetaine that solubilizes membrane proteins without forming micelles, unlike traditional detergents. Its zwitterionic structure stabilizes hydrophobic regions of proteins while avoiding interference with downstream assays. For example, in nuclear or membrane protein extraction, it is typically used at 0.5–1 M concentrations and removed via dialysis due to its low molecular weight (195.28 g/mol) .
Q. What protocols are recommended for using this compound in refolding chemically denatured proteins?
this compound aids in refolding by reducing aggregation during renaturation. A standard protocol involves:
- Dialyzing denatured proteins (e.g., from inclusion bodies) against a buffer containing 0.5–1 M this compound.
- Gradually reducing denaturant concentrations while monitoring recovery via circular dichroism (CD) spectroscopy or activity assays. Its compatibility with UV detection at 280 nm ensures seamless integration with chromatography-based purification .
Q. How does this compound compare to other sulfobetaines (e.g., NDSB-256) in stabilizing proteins during purification?
Unlike NDSB-256 (MW 257.35 g/mol), this compound’s shorter hydrophobic chain (C7 vs. C12) reduces nonspecific interactions, making it ideal for proteins sensitive to hydrophobic environments. Both lack UV absorbance at 280 nm, but this compound is preferred for smaller proteins due to easier dialysis removal .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s dual role in enhancing protein flexibility and stability?
NMR studies on ubiquitin revealed that this compound increases microsecond-millisecond dynamics in the β4-α2 loop while stabilizing the overall structure against guanidinium chloride denaturation. This is attributed to its zwitterionic groups modulating hydrogen-bond networks and reducing aggregation-prone intermediates .
Q. How can this compound be optimized in NMR-based studies of protein-ligand interactions?
Key parameters include:
- Adding 0.5 M this compound to prevent ligand-induced aggregation (e.g., in Mincle-glycolipid interaction studies).
- Monitoring chemical shift perturbations (CSPs) via 2H-13C-15N-labeled proteins and long-range TROSY-HNCO experiments.
- Validating results with dynamic light scattering (DLS) to confirm suppressed aggregation .
Q. What experimental designs address contradictions in this compound’s concentration-dependent effects on protein stability?
Contradictions arise from context-dependent efficacy. For example:
- In HIV integrase studies, this compound (≤1 M) prevents precipitation without altering enzymatic activity.
- For ubiquitin, 0.5 M enhances dynamics but higher concentrations may destabilize. Systematic titration (0.1–2 M) paired with thermal shift assays or NMR relaxation measurements is recommended to identify optimal conditions .
Q. How does this compound improve crystallization of aggregation-prone proteins?
By destabilizing non-specific protein-protein interactions, this compound promotes ordered crystal lattice formation. A protocol includes:
- Screening crystallization buffers with 0.1–0.5 M this compound.
- Using microbatch-under-oil or vapor diffusion methods. Its non-ionic nature avoids interference with common crystallization precipitants like PEG .
Q. Data Analysis and Validation
Q. What metrics validate this compound’s efficacy in hydrogen-bond stabilization during NMR experiments?
Analyze hydrogen-bond free energy (ΔG) via:
- J-coupling constants from 3D HNCO spectra.
- Comparing CSPs in the presence/absence of this compound (e.g., ΔG changes >1 kcal/mol indicate significant stabilization) .
Q. How do researchers reconcile conflicting data on this compound’s impact on enzymatic activity?
Contradictions (e.g., β-galactosidase vs. HIV integrase assays) are resolved by:
- Pre-screening enzyme activity with/without this compound.
- Validating via orthogonal methods (e.g., fluorescence polarization for binding assays vs. activity-based probes) .
Q. Methodological Best Practices
Q. What controls are essential when using this compound in protein interaction studies?
Include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
NDSB-195 is part of a broader family of NDSB compounds with structural variations in hydrophobic chain length and functional groups. Below is a comparative analysis:
2.1. NDSB-256
- Chemical Formula: C₁₂H₁₉NO₃S | Molecular Weight: 257.35 g/mol | CAS: 81239-45-4 .
- Structural Difference : Longer hydrophobic chain (C12 vs. C7 in this compound) .
- Functional Comparison: Protein Crystallization: Preferred in Hampton protein crystallization kits due to enhanced solubility of hydrophobic domains . Thermal Stability: Less effective than this compound in raising the thermal denaturation temperature of enzymes like malate dehydrogenase .
2.2. NDSB-201
- Chemical Formula: C₈H₁₁NO₃S | Molecular Weight: 201.24 g/mol | CAS: 15471-17-7 .
- Structural Difference : Contains a pyridinium group instead of the trimethylammonium group in this compound .
- Functional Comparison :
2.3. NDSB-211 and NDSB-221
- NDSB-211: C₉H₁₉NO₃S | Molecular Weight: 221.31 g/mol .
- NDSB-221: C₁₀H₂₁NO₃S | Molecular Weight: 235.34 g/mol .
- Functional Comparison :
Functional Comparison with Detergent Sulfobetaines
While detergent sulfobetaines (e.g., SB3-12) share a zwitterionic structure, they differ critically:
Property | This compound | Detergent Sulfobetaines (e.g., SB3-12) |
---|---|---|
Micelle Formation | No | Yes |
Protein Denaturation | Reduces aggregation during renaturation | May denature proteins at high concentrations |
UV Compatibility | No absorbance at 280 nm | Often absorbs at 280 nm, interfering with assays |
Applications | NMR, refolding, crystallization | Membrane protein solubilization |
Research Findings Highlighting this compound’s Superiority
- Thermal Stabilization : Increased the thermal denaturation temperature of pig heart malate dehydrogenase by >20°C, outperforming NDSB-256 and thiourea .
- NMR Studies : Enabled observation of Mincle receptor–glycolipid interactions by suppressing aggregation, with a dissociation constant (Kd) matching surface plasmon resonance (SPR) data .
- Protein Refolding : Achieved higher yields of active proteins from inclusion bodies compared to arginine-based methods .
Data Tables
Table 1: Structural and Functional Comparison of NDSB Compounds
Table 2: Performance in Protein Stabilization
Compound | Thermal Denaturation Increase | Aggregation Suppression | UV Compatibility (280 nm) |
---|---|---|---|
This compound | +20°C | High | Yes |
NDSB-256 | +10°C | Moderate | Yes |
Thiourea | +5°C | Low | No |
Source : .
Properties
IUPAC Name |
3-[ethyl(dimethyl)azaniumyl]propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3S/c1-4-8(2,3)6-5-7-12(9,10)11/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCRHRDBFDCWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160255-06-1 | |
Record name | 5 dimethylethyl-(3-sulfopropyl)ammonium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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